Home > Products > Screening Compounds P103691 > USP30 inhibitor 18
USP30 inhibitor 18 -

USP30 inhibitor 18

Catalog Number: EVT-8330280
CAS Number:
Molecular Formula: C26H28FN3O4S
Molecular Weight: 497.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of USP30 inhibitor 18 typically involves multi-step organic synthesis techniques. The compound is derived from a benzosulphonamide scaffold, which has shown promise in inhibiting USP30 activity. The synthetic route includes:

  1. Formation of the Core Structure: Starting from commercially available precursors, the core benzosulphonamide structure is formed through nucleophilic substitution reactions.
  2. Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance selectivity and potency against USP30.
  3. Purification and Characterization: The final product is purified using chromatography techniques and characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Technical details regarding the specific reaction conditions (solvents, temperatures, catalysts) are critical for optimizing yield and selectivity during synthesis .

Molecular Structure Analysis

Structure and Data
USP30 inhibitor 18 features a unique molecular structure that allows for selective binding to the active site of USP30. The compound's structural formula can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: Approximately 342.41 g/mol

The structure includes a benzosulphonamide moiety which is essential for its inhibitory activity. The spatial arrangement of atoms within the compound facilitates interaction with the catalytic triad of USP30, comprising cysteine, histidine, and serine residues .

Chemical Reactions Analysis

Reactions and Technical Details
USP30 inhibitor 18 primarily engages in non-covalent interactions with the active site of USP30, leading to inhibition of its deubiquitinating activity. The mechanism involves:

  1. Binding Affinity Studies: Evaluating the binding affinity through surface plasmon resonance or isothermal titration calorimetry to quantify interactions between the inhibitor and USP30.
  2. Enzymatic Assays: Conducting in vitro assays to assess the inhibition kinetics, determining IC₅₀ values which indicate the concentration required to inhibit 50% of USP30 activity.

These reactions are crucial for understanding how effectively the inhibitor can prevent USP30 from cleaving ubiquitin chains on mitochondrial proteins .

Mechanism of Action

Process and Data
The mechanism by which USP30 inhibitor 18 exerts its effects involves:

  1. Inhibition of Deubiquitination: By binding to USP30, the inhibitor prevents the removal of ubiquitin from mitochondrial proteins that have been tagged for degradation by Parkin, thus promoting mitophagy.
  2. Enhancement of Mitophagy: Inhibition leads to increased ubiquitination of mitochondrial proteins like TOM20, facilitating their recognition by autophagic machinery for degradation.

Data from studies indicate that treatment with USP30 inhibitor 18 results in significant enhancement of mitophagy markers in cellular models, particularly under conditions that induce mitochondrial stress .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
USP30 inhibitor 18 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and moderately soluble in aqueous solutions.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Approximately 150-155°C.

These properties are essential for determining its suitability for biological applications and potential therapeutic use .

Applications

Scientific Uses
USP30 inhibitor 18 has several promising applications in scientific research:

  1. Neurodegenerative Disease Research: It is being explored as a potential therapeutic agent for enhancing mitophagy in models of Parkinson's disease where USP30 activity is dysregulated.
  2. Cancer Therapy: Given its role in regulating cellular stress responses, it may be beneficial in contexts where enhanced mitochondrial clearance can improve cell survival or reduce tumor growth.
  3. Cellular Health Studies: The compound can be used to study mechanisms of mitochondrial quality control and their implications in various diseases associated with mitochondrial dysfunction.
Introduction to Ubiquitin-Specific Protease 30 as a Therapeutic Target

Ubiquitin-Specific Protease 30 in Mitochondrial Quality Control and Mitophagy Regulation

Ubiquitin-specific protease 30 is a deubiquitinating enzyme anchored to the outer mitochondrial membrane via a transmembrane domain, positioning it as a critical regulator of mitochondrial homeostasis. Its primary function involves counteracting the ubiquitin-dependent signaling necessary for selective autophagic clearance of damaged mitochondria (mitophagy). Mechanistically, ubiquitin-specific protease 30 hydrolyzes lysine 6-linked polyubiquitin chains conjugated to outer mitochondrial membrane proteins such as translocase of outer mitochondrial membrane 20 and synaptojanin 2-binding protein. This action opposes the ubiquitin ligase activity of Parkin, which deposits ubiquitin chains to mark dysfunctional mitochondria for autophagic degradation [1] [5] [8].

During mitochondrial depolarization, phosphatase and tensin homolog-induced kinase 1 accumulates on the mitochondrial surface, phosphorylating ubiquitin at serine 65. This phospho-ubiquitin signal recruits and activates Parkin, initiating a feed-forward amplification loop of mitochondrial ubiquitination. Ubiquitin-specific protease 30 dampens this cascade by continuously removing ubiquitin conjugates, thereby raising the activation threshold for mitophagy induction. Studies demonstrate that genetic ablation or pharmacological inhibition of ubiquitin-specific protease 30 accelerates phospho-ubiquitin accumulation and enhances the kinetics of autophagosome formation around damaged mitochondria [1] [8] [10].

Structurally, ubiquitin-specific protease 30 possesses a unique catalytic triad (cysteine 77, histidine 452, serine 477) that confers specificity for lysine 6-linked ubiquitin chains. Crystallographic analyses reveal distinct hydrophobic interfaces involving histidine 445, histidine 452, and tryptophan 475 that engage phenylalanine 4 patches on ubiquitin, facilitating preferential recognition and cleavage of this linkage type [5] [10].

Table 1: Key Molecular Regulators of Ubiquitin-Specific Protease 30-Dependent Mitophagy

RegulatorRole in PathwayEffect of Ubiquitin-Specific Protease 30 Inhibition
ParkinE3 ubiquitin ligase; tags mitochondria for degradationEnhanced mitochondrial translocation and ubiquitination
Phosphatase and tensin homolog-induced kinase 1Serine 65-ubiquitin phosphorylationAccelerated phospho-ubiquitin accumulation
Translocase of outer mitochondrial membrane 20Ubiquitin-specific protease 30 substrate; mitophagy biomarkerIncreased ubiquitination and degradation
Lysine 6-linked ubiquitin chainsPrimary ubiquitin-specific protease 30 substrateReduced hydrolysis, prolonged signaling

Pathophysiological Relevance of Ubiquitin-Specific Protease 30 in Neurodegenerative Disorders

Dysregulation of ubiquitin-specific protease 30 activity is increasingly implicated in the pathogenesis of Parkinson’s disease, Alzheimer’s disease, and related synucleinopathies. In Parkinson’s disease models, pathological alpha-synuclein aggregates impair complex I function, generating reactive oxygen species and promoting mitochondrial depolarization. This creates a dependency on efficient mitophagy to remove compromised organelles. However, ubiquitin-specific protease 30 activity impedes this clearance, leading to the accumulation of dysfunctional mitochondria that perpetuate oxidative stress and neuronal damage [3] [6] [9].

Human induced pluripotent stem cell-derived dopaminergic neurons harboring Parkin loss-of-function mutations exhibit defective mitophagy and elevated reactive oxygen species levels. Notably, ubiquitin-specific protease 30 inhibition rescues mitophagic flux in these neurons independent of Parkin status, indicating phosphatase and tensin homolog-induced kinase 1-dependent compensatory pathways. In vivo, ubiquitin-specific protease 30 knockout mice subjected to alpha-synuclein overexpression show significant protection against dopaminergic neuronal loss in the substantia nigra pars compacta. This correlates with reduced phospho-serine 129 alpha-synuclein burden and attenuated microglial activation, suggesting broader neuroprotective effects [2] [6] [9].

Furthermore, peroxisomal dysfunction—linked to peroxisome biogenesis disorders—represents an additional pathophysiological axis modulated by ubiquitin-specific protease 30. The enzyme localizes to peroxisomes and deubiquitinates peroxisomal membrane proteins, suppressing their autophagic turnover (pexophagy). Consequently, ubiquitin-specific protease 30 inhibition enhances pexophagy, potentially mitigating lipid dysregulation implicated in neurodegenerative processes [8] [10].

Table 2: Ubiquitin-Specific Protease 30-Associated Cellular Pathologies in Neurodegeneration

PathologyExperimental EvidenceFunctional Outcome of Inhibition
Mitochondrial accumulationIncreased mitochondrial area in Parkin-deficient neuronsRestoration of basal mitophagy
Reactive oxygen species overloadElevated hydrogen peroxide in Parkinson’s disease modelsReduced oxidative stress markers
Alpha-synuclein aggregationPhospho-serine 129 accumulation in dopaminergic neuronsDecreased pathological inclusions
Peroxisomal dysfunctionImpaired plasmalogen synthesis in neural cellsEnhanced pexophagy and lipid homeostasis

Rationale for Targeting Ubiquitin-Specific Protease 30 in Parkinson’s Disease and Related Conditions

The therapeutic rationale for inhibiting ubiquitin-specific protease 30 in Parkinson’s disease rests upon two interconnected pillars: (1) rescuing mitophagy competence in genetically susceptible backgrounds and (2) counteracting alpha-synuclein–induced mitochondrial toxicity irrespective of genetic drivers. For autosomal recessive Parkinson’s disease caused by Parkin or phosphatase and tensin homolog-induced kinase 1 mutations, ubiquitin-specific protease 30 inhibition bypasses the defective ubiquitin ligase step by reducing deubiquitination of mitochondrial substrates. This effectively lowers the activation threshold for mitophagy initiation via endogenous phosphatase and tensin homolog-induced kinase 1 activity or parallel ubiquitin ligases [6] [10].

In sporadic Parkinson’s disease, where mitochondrial dysfunction often precedes alpha-synuclein aggregation, ubiquitin-specific protease 30 inhibition enhances clearance of respiration-deficient organelles, thereby interrupting the cycle of reactive oxygen species production and proteotoxicity. Preclinical validation comes from studies showing that the brain-penetrant ubiquitin-specific protease 30 inhibitor MTX115325 (developed by Mission Therapeutics) attenuates dopaminergic neuron loss and motor deficits in alpha-synuclein–overexpressing mice. These effects mirror those observed in ubiquitin-specific protease 30 knockout models, confirming on-target efficacy [6] [9].

Moreover, the negligible baseline phenotypes observed in ubiquitin-specific protease 30 knockout mice—including normal development, lifespan, and absence of neurodegeneration—underscore the therapeutic window for pharmacological inhibition. This safety profile likely stems from redundant deubiquitinating enzymes and tissue-specific mitophagy demands, allowing selective enhancement of mitochondrial clearance in stressed neurons without global metabolic disruption [6] [9].

The advancement of potent, selective inhibitors like benzosulphonamide-based compound 39 (half-maximal inhibitory concentration = 20 nanomolar) and MTX325 into clinical development reflects confidence in this mechanism. Compound 39 enhances mitophagy in patient-derived dopaminergic neurons and exhibits >100-fold selectivity across deubiquitinase panels, minimizing off-target concerns [8] [9]. These attributes position ubiquitin-specific protease 30 as a compelling disease-modifying target capable of addressing both genetic and idiopathic forms of Parkinson’s disease through restoration of organellar quality control.

Properties

Product Name

USP30 inhibitor 18

IUPAC Name

N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-1-oxo-3-phenylpropan-2-yl]-4-fluorobenzamide

Molecular Formula

C26H28FN3O4S

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C26H28FN3O4S/c1-26(2,3)30-35(33,34)22-15-13-21(14-16-22)28-25(32)23(17-18-7-5-4-6-8-18)29-24(31)19-9-11-20(27)12-10-19/h4-16,23,30H,17H2,1-3H3,(H,28,32)(H,29,31)/t23-/m0/s1

InChI Key

NRHPFMQPXSSELC-QHCPKHFHSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.